5,6-Dichloropicolinamide
Overview
Description
5,6-Dichloropicolinamide: is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is also known by its synonyms, 2-Pyridinecarboxamide, 5,6-dichloro and 5,6-Dichloro-2-pyridinecarboxamide . This compound is categorized under miscellaneous compounds and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropicolinamide typically involves the chlorination of picolinamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chlorination reactions followed by purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloropicolinamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced amides.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
5,6-Dichloropicolinamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloropicolinamide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes by binding to their active sites, thereby altering their function. The pathways involved include enzyme inhibition and disruption of protein-protein interactions .
Comparison with Similar Compounds
- 2,6-Dichloropicolinic acid
- 5,6-Dichloro-1-β-D-furanosylbenzimidazole
- 2,6-Dichloropyridine
Comparison: 5,6-Dichloropicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2,6-Dichloropicolinic acid, it has different reactivity and applications. 5,6-Dichloro-1-β-D-furanosylbenzimidazole is primarily used as an RNA polymerase inhibitor, whereas this compound is more versatile in its applications .
Properties
IUPAC Name |
5,6-dichloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWCOJDHGJUTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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